8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine
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Overview
Description
Loxapine is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . Loxapine is available in various forms, including oral, intramuscular, and inhalation .
Preparation Methods
The preparation of loxapine involves several steps:
Condensation Reaction: In an organic solvent, a condensation reaction is carried out between a compound I and a compound II to obtain an intermediate III.
Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form an intermediate IV.
Final Reaction: The intermediate IV reacts with N-methyl piperazine to produce the target compound, loxapine.
This method is advantageous for industrial production due to the availability of reagents and raw materials, as well as the high yield and purity of the final product .
Chemical Reactions Analysis
Loxapine undergoes various chemical reactions, including:
Oxidation: Loxapine can be oxidized to form its 8-hydroxy metabolite.
Reduction: Reduction reactions can convert loxapine to its demethylated form, amoxapine.
Substitution: Loxapine can undergo substitution reactions, particularly involving its chlorine atom.
Common reagents and conditions for these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include 8-hydroxyloxapine and amoxapine .
Scientific Research Applications
Loxapine has a wide range of scientific research applications:
Mechanism of Action
Loxapine exerts its effects by antagonizing dopamine and serotonin receptors . Specifically, it blocks postsynaptic mesolimbic dopamine D1 and D2 receptors in the brain, as well as serotonin 5-HT2 receptors . This leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact mode of action is not fully established, but these receptor interactions are key to its therapeutic effects .
Comparison with Similar Compounds
Loxapine is structurally similar to several other antipsychotic compounds:
Clozapine: Both loxapine and clozapine belong to the dibenzoxazepine class and share structural similarities.
Amoxapine: Loxapine can be metabolized to amoxapine, which is a tricyclic antidepressant.
Quetiapine: Another antipsychotic with a similar tricyclic structure.
Olanzapine: Shares structural features with loxapine and is used for similar therapeutic purposes.
Loxapine’s uniqueness lies in its combination of typical and atypical antipsychotic properties, making it effective for both acute and chronic treatment of psychiatric disorders .
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-chloro-1-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H18ClN3O/c1-21-6-8-22(9-7-21)16-11-14(19)10-15-18(16)23-17-5-3-2-4-13(17)12-20-15/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
PQKUWKCYJPTMTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC3=C2OC4=CC=CC=C4C=N3)Cl |
Origin of Product |
United States |
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